3-Buten-2-one, 3-ethyl-
Description
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Properties
IUPAC Name |
3-methylidenepentan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-5(2)6(3)7/h2,4H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTSYAILGSUTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336895 | |
| Record name | 3-Buten-2-one, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4359-77-7 | |
| Record name | 3-Methylene-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4359-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Buten-2-one, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of the Alpha,beta Unsaturated Ketone Class in Advanced Synthesis
Alpha,beta-unsaturated ketones are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. fiveable.me This conjugation creates a delocalized π-electron system across the O=C-C=C framework, which is fundamental to their chemical behavior. This structural feature renders them valuable intermediates in a wide array of organic transformations. fiveable.mepressbooks.pub
The reactivity of α,β-unsaturated ketones is a cornerstone of many advanced synthetic strategies. fiveable.me They can undergo several types of reactions, including:
1,2-Addition: Strong nucleophiles tend to attack the electrophilic carbonyl carbon directly. pressbooks.pub
1,4-Conjugate Addition (Michael Addition): Weaker nucleophiles, such as enamines, and organocuprates, preferentially add to the β-carbon of the double bond. pressbooks.publibretexts.org This reaction is particularly significant for its ability to form new carbon-carbon bonds, a crucial step in building complex molecular skeletons. libretexts.org
Annulation Reactions: These reactions, such as the Robinson annulation, utilize the reactivity of α,β-unsaturated ketones to construct new rings, a vital process in the synthesis of steroids and other polycyclic natural products. pressbooks.pub
The ability to selectively functionalize different positions within the molecule makes α,β-unsaturated ketones powerful tools for synthetic chemists. fiveable.me
Structural Features and Reactivity Principles of 3 Buten 2 One, 3 Ethyl
Asymmetric Catalysis for Complex Molecule Synthesis
The use of chiral catalysts to control the stereochemical outcome of reactions involving 3-buten-2-one, 3-ethyl- has enabled the synthesis of enantiomerically enriched products. These products are valuable intermediates in the synthesis of complex target molecules.
Proline-Catalyzed Asymmetric Addition Reactions Utilizing 3-Buten-2-one, 3-ethyl- as a Reactant
(S)-Proline has been effectively utilized as an organocatalyst in the asymmetric addition of ketones to 9-tosyl-3,4-dihydro-β-carboline. acs.org This methodology has been extended to include various methyl ketone derivatives, with 3-buten-2-one, 3-ethyl- proving to be a particularly useful substrate. acs.org The use of organic compounds as catalysts is considered more environmentally benign compared to traditional transition metal catalysts. acs.org
The reaction between 9-tosyl-3,4-dihydro-β-carboline and 3-buten-2-one, 3-ethyl- in the presence of (S)-proline proceeds with complete enantio- and diastereoselectivity. acs.orgfigshare.comnih.gov This high level of stereocontrol is crucial for the synthesis of chiral molecules and has been applied to the formal syntheses of dihydrocorynantheine (B1227059) and isorhynchophylline. scispace.com The reaction yields (3R,12bR)-3-ethyl-12-tosyl-3,4,6,7,8,9,10,11,12,12b-decahydro-1H-indolo[2,3-a]quinolizin-2-one as a single stereoisomer. acs.orgnih.gov The mechanism of the L-proline-catalyzed reaction has been found to involve the isomerization of the initially formed exo-cycloadduct to the more stable endo-cycloadduct. scispace.com
The highly stereoselective product of the proline-catalyzed addition of 3-buten-2-one, 3-ethyl- to 9-tosyl-3,4-dihydro-β-carboline serves as a key intermediate in the synthesis of indoloquinolizinone alkaloids. ub.edu Specifically, this adduct can be readily transformed into ent-dihydrocorynantheol in a three-step sequence. acs.orgfigshare.comnih.gov This concise synthesis highlights the utility of this organocatalytic method for accessing complex natural product scaffolds. acs.org The indolo[2,3-a]quinolizidine system is a common motif in numerous monoterpenoid-derived alkaloids with a wide range of biological activities. ub.edu
Advanced Conjugate Addition Chemistry
The electrophilic β-carbon of α,β-unsaturated ketones like 3-buten-2-one, 3-ethyl- makes them excellent substrates for conjugate addition reactions, also known as Michael additions. This class of reactions is a powerful tool for carbon-carbon bond formation.
Mechanistic and Synthetic Studies of Michael-Type Additions with Alpha,Beta-Unsaturated Ketones
The Michael reaction involves the addition of a nucleophile, typically a stabilized enolate, to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.orglibretexts.org The reaction proceeds via a conjugate addition mechanism, leading to a 1,5-dicarbonyl product. libretexts.orglibretexts.org A variety of α,β-unsaturated carbonyl compounds can act as acceptors in Michael reactions, including unsaturated aldehydes, esters, nitriles, and amides. libretexts.orglibretexts.org Similarly, a range of donors such as β-diketones, β-keto esters, and malonic esters can be employed. libretexts.orglibretexts.org For instance, ethyl acetoacetate (B1235776) reacts with 3-buten-2-one in the presence of a base to form the conjugate addition product. libretexts.orglibretexts.orgchegg.compressbooks.pub
Metal-Catalyzed Coupling and Functionalization Strategies with Analogous Enones
Heck Arylation Methodologies
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.orgbyjus.com The arylation of α,β-unsaturated ketones, such as 3-buten-2-one (methyl vinyl ketone, MVK), has been well-studied and provides a strong precedent for the reactivity of 3-ethyl-3-buten-2-one in similar transformations. researchgate.net
In the Heck arylation of MVK with aryl iodides, palladium catalysts, including those immobilized on polysiloxane microspheres, have been shown to be highly efficient. researchgate.net These reactions can lead to the formation of 4-aryl-3-buten-2-ones in high yields. researchgate.net The choice of base and reaction conditions, such as the use of microwave irradiation, can significantly influence the reaction outcome and efficiency. researchgate.net For instance, two efficient palladium-catalyzed tandem pathways have been developed for the synthesis of 4,4-diaryl-2-butanones and 4,4-diaryl-3-buten-2-ones, starting with the Heck coupling of MVK and various aryl iodides. researchgate.net
A study on the palladium-catalyzed direct C-H arylation of 3-butenoic acid derivatives, which are structurally related to butenones, further highlights the potential for such reactions. organic-chemistry.orgnih.gov This method utilizes a carboxylic-acid-directed oxidative Heck reaction to produce 4-aryl-3-butenoic acids in good yields. organic-chemistry.orgnih.gov
The table below presents data from the optimization of the Heck arylation of 3-buten-2-one with iodobenzene, demonstrating the influence of the base on the reaction yield. researchgate.net
| Entry | Base | Yield (%) |
| 1 | NaHCO₃ | 92 |
| 2 | K₂CO₃ | 85 |
| 3 | Cs₂CO₃ | 78 |
| 4 | Et₃N | 65 |
| 5 | DBU | 72 |
Reaction Mechanism Elucidation and Theoretical Chemical Investigations
Quantum Chemical Approaches to Reaction Pathways
A review of available scientific literature did not yield specific Density Functional Theory (DFT) studies detailing the transition states and energetics for reactions involving 3-Buten-2-one, 3-ethyl-. While DFT is a common method for investigating related enone reactions, dedicated computational studies for this particular substituted butenone are not present in the surveyed results. researchgate.net
Specific computational kinetic and thermodynamic analyses for transformations of 3-Buten-2-one, 3-ethyl-, were not found in the reviewed literature. Such studies, which would provide calculated rate constants and activation energies, have not been published for this compound.
Detailed Mechanistic Characterization of Catalytic Cycles
Significant research has been conducted on the use of 3-Buten-2-one, 3-ethyl-, in asymmetric organocatalysis, particularly in proline-catalyzed cascade reactions. units.itscispace.com Studies show that it can react with imines, such as 9-tosyl-3,4-dihydro-β-carboline, in the presence of (S)-proline to generate complex molecular architectures with a high degree of stereocontrol. researchgate.netresearchgate.net
The reaction is a domino or cascade process, proposed to proceed through a Mannich-Michael sequence. rsc.orgchim.it This mechanism involves a dual activation mode typical of aminocatalysis:
Iminium Ion Formation: The chiral secondary amine catalyst (proline) first reacts with the enone (3-Buten-2-one, 3-ethyl-) to form a transient, activated iminium ion.
Mannich Reaction: The dihydro-β-carboline acts as a nucleophile, attacking the iminium ion in the first stereodetermining step.
Enamine Formation: The resulting intermediate then forms a chiral enamine.
Michael Reaction: An intramolecular Michael addition occurs, where the enamine attacks an internal electrophilic center, leading to cyclization and the formation of the final product. rsc.orgchim.it
Remarkably, this cascade reaction proceeds with complete enantio- and diastereoselectivity, affording the complex indolo[2,3-a]quinolizine (B11887597) skeleton as a single stereomer. researchgate.netunits.itresearchgate.net This high level of stereochemical induction is a key feature of the organocatalytic cycle, where the chiral catalyst orchestrates the formation of multiple new bonds and two stereocenters in a single, efficient operation. units.it The success of this reaction has been applied to the formal syntheses of natural products like dihydrocorynantheine (B1227059) and isorhynchophylline. scispace.com
| Reactant 1 | Reactant 2 | Catalyst | Proposed Mechanism | Key Outcome | Reference |
|---|---|---|---|---|---|
| 3,4-dihydro-β-carboline derivative (e.g., 9-Tosyl-3,4-dihydro-β-carboline) | 3-Buten-2-one, 3-ethyl- | (S)-proline | Mannich-Michael Cascade (via Iminium-Enamine activation) | Formation of a single stereomer with high enantio- and diastereoselectivity. | rsc.org, units.it, researchgate.net |
Theoretical Molecular Properties and Electronic Structure Relevant to Reactivity
There are no specific studies in the surveyed literature that detail the theoretical molecular properties or the electronic structure of 3-Buten-2-one, 3-ethyl-, from a computational perspective. Information regarding its calculated orbital energies, charge distribution, or other reactivity-relevant electronic features is not available.
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Synthetic Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For derivatives of 3-buten-2-one, such as 4-aryl-3-ethyl-3-buten-2-one, ¹H NMR spectroscopy is crucial for confirming the successful synthesis and for structural assignment.
In a study detailing the synthesis of 4-aryl-3-ethyl-3-buten-2-one, the ¹H NMR spectrum in deuterochloroform (CDCl₃) showed characteristic signals that confirmed the presence of the ethyl group and other key structural features. For example, in the case of 3-ethyl-4-phenyl-3-buten-2-one, the following peaks were observed: a triplet at δ 1.11 (3H, J=7.4 Hz) corresponding to the methyl protons of the ethyl group, a singlet at δ 2.45 (3H) for the acetyl methyl protons, a quartet at δ 2.53 (2H, J=7.4 Hz) for the methylene (B1212753) protons of the ethyl group, a multiplet between δ 7.37-7.42 (5H) for the phenyl protons, and a singlet at δ 7.48 (1H) for the vinylic proton. oup.com These distinct chemical shifts and coupling constants allow for the unambiguous assignment of the protons within the molecule.
Similarly, for other synthesized derivatives, NMR provides the definitive proof of structure. The analysis of related compounds, such as 3-methyl-4-phenyl-3-buten-2-one, further illustrates the utility of NMR in distinguishing between structurally similar molecules. oup.com
Table 1: ¹H NMR Data for Selected 3-Aryl-3-buten-2-one Derivatives
| Compound | ¹H NMR (CDCl₃, δ ppm) |
| 3-Ethyl-4-phenyl-3-buten-2-one | 1.11 (t, 3H), 2.45 (s, 3H), 2.53 (q, 2H), 7.37-7.42 (m, 5H), 7.48 (s, 1H) oup.com |
| 3-Methyl-4-phenyl-3-buten-2-one | 2.06 (d, 3H), 2.47 (s, 3H), 7.31-7.44 (m, 5H), 7.53 (d, 1H) oup.com |
This table presents a summary of proton NMR data for illustrative purposes.
Mass Spectrometry (MS) in Reaction Monitoring and Product Identification
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification of unknown compounds, the quantification of known compounds, and the elucidation of molecular structure and chemical properties. In the context of 3-ethyl-3-buten-2-one, GC-MS (Gas Chromatography-Mass Spectrometry) is a particularly valuable tool. nih.gov
The NIST Mass Spectrometry Data Center provides reference mass spectra for 3-buten-2-one, 3-ethyl-. In a typical electron ionization (EI) mass spectrum, the molecule fragments in a characteristic pattern. The most abundant ion, or base peak, is observed at a mass-to-charge ratio (m/z) of 43, which corresponds to the acetyl cation [CH₃CO]⁺. Other significant fragments are observed at m/z 55, corresponding to the loss of the acetyl group, and m/z 83, which represents the loss of a methyl group. nih.gov This fragmentation pattern serves as a molecular fingerprint, allowing for the confident identification of 3-ethyl-3-buten-2-one in a sample.
Table 2: Key Mass Spectrometry Data for 3-Ethyl-3-buten-2-one
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O | nih.gov |
| Molecular Weight | 98.14 g/mol | nih.gov |
| GC-MS Top Peak (m/z) | 43 | nih.gov |
| GC-MS 2nd Highest Peak (m/z) | 55 | nih.gov |
| GC-MS 3rd Highest Peak (m/z) | 83 | nih.gov |
This table summarizes key mass spectrometric data for 3-ethyl-3-buten-2-one.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Mechanistic Probes
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, and these frequencies are characteristic of the bonds and functional groups within the molecule.
For 3-ethyl-3-buten-2-one and its derivatives, IR spectroscopy is particularly useful for identifying the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations. In the case of 3-ethyl-4-phenyl-3-buten-2-one, a strong absorption band is observed at 1667 cm⁻¹, which is characteristic of a conjugated ketone. oup.com This is a lower frequency than would be expected for a non-conjugated ketone, which is a direct result of the electronic interaction between the carbonyl group and the adjacent double bond.
Table 3: Characteristic Infrared Absorption Frequencies for 3-Aryl-3-buten-2-one Derivatives
| Compound | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | Reference |
| 3-Ethyl-4-phenyl-3-buten-2-one | 1667 | Not specified | oup.com |
| 3-Methyl-4-phenyl-3-buten-2-one | 1667 | Not specified | oup.com |
| 4-(3-Chlorophenyl)-3-methyl-3-buten-2-one | 1669 | Not specified | oup.com |
This table highlights the carbonyl stretching frequencies observed in the IR spectra of related compounds.
Chromatographic Separation Techniques in Complex Mixture Analysis for Synthetic Products
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
In the synthesis of 3-ethyl-3-buten-2-one and its derivatives, column chromatography is a commonly used method for purification. For example, in the synthesis of 4-aryl-3-ethyl-3-buten-2-one, the crude product is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) solvent system as the eluent. oup.com This allows for the separation of the desired product from unreacted starting materials and byproducts.
Gas chromatography (GC) is another powerful separation technique that is often coupled with mass spectrometry (GC-MS) for the analysis of volatile compounds like 3-ethyl-3-buten-2-one. The Kovats retention index, a measure of where a compound elutes in a GC system relative to a series of n-alkanes, is a useful parameter for identification. For 3-ethyl-3-buten-2-one, the standard polar Kovats retention index has been reported as 1137 and 1128. nih.gov This information can be used to identify the compound in complex mixtures, such as those found in natural products or reaction monitoring samples. researchgate.net
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and structural configuration of 3-Ethyl-3-buten-2-one?
- Methodological Answer : Use spectroscopic techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) to confirm molecular weight and fragmentation patterns. NMR (¹H and ¹³C) can resolve stereochemistry and substituent positions, particularly for distinguishing between cis/trans isomers or enantiotopic groups. Cross-reference experimental data with NIST Chemistry WebBook entries for validation, focusing on InChIKey and SMILES notations to verify structural integrity .
Q. What guidelines exist for establishing safe occupational exposure limits (OELs) for 3-Ethyl-3-buten-2-one in laboratory settings?
- Methodological Answer : Derive OELs by extrapolating from structurally related ketones like 3-buten-2-one (methyl vinyl ketone), which has an ACGIH TLV-ceiling of 0.2 ppm. Apply uncertainty factors (e.g., 3-fold for interspecies differences and 3-fold for extrapolating ceiling to time-weighted averages) to account for toxicity data gaps. Use databases like TOXNET , PubMed , and EPA AEGL to identify critical toxicity endpoints (e.g., respiratory irritation, neurotoxicity) .
Q. How can researchers synthesize 3-Ethyl-3-buten-2-one with high yield and reproducibility?
- Methodological Answer : Optimize Claisen-Schmidt condensation between ethyl methyl ketone and acetaldehyde under acidic catalysis. Monitor reaction progress via FT-IR for carbonyl group formation. Purify via fractional distillation, and validate purity using HPLC with a polar stationary phase to separate byproducts .
Advanced Research Questions
Q. How can contradictions in thermodynamic data for hydrogenation reactions of 3-Ethyl-3-buten-2-one be resolved?
- Methodological Answer : Replicate experimental conditions (e.g., solvent, catalyst, temperature) from conflicting studies. Measure enthalpy changes (ΔrH°) using microcalorimetry and compare with computational models (e.g., DFT calculations ). Cross-validate with literature values from NIST-referenced datasets , such as the hydrogenation enthalpy of analogous enones (e.g., −511.7 kJ/mol for C10H10O hydrogenation) .
Q. What experimental strategies determine degradation pathways of 3-Ethyl-3-buten-2-one under varying environmental conditions?
- Methodological Answer : Conduct accelerated aging studies under controlled UV exposure, humidity, and temperature. Analyze degradation products (e.g., benzoic acid, substituted ketones) via LC-MS/MS . Compare degradation kinetics with structurally similar compounds like 3-Phenyl-3-buten-2-one , which undergoes oxidation to benzaldehyde under oxidative stress .
Q. How do computational models predict the reactivity of 3-Ethyl-3-buten-2-one in Michael addition or cycloaddition reactions?
- Methodological Answer : Use molecular docking and transition state theory to model electron-deficient double-bond interactions. Validate predictions experimentally by synthesizing adducts (e.g., β-substituted ketones) and characterizing regioselectivity via X-ray crystallography or 2D NMR (NOESY for spatial proximity) .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for reconciling variability in toxicity studies of 3-Ethyl-3-buten-2-one?
- Methodological Answer : Apply Bayesian meta-analysis to aggregate data from heterogeneous studies (e.g., in vitro vs. in vivo). Use ANOVA to identify confounding variables (e.g., exposure duration, solvent carriers). Prioritize studies from ACGIH or DOE PAC databases for high-confidence endpoints .
Q. How can researchers design experiments to study the stereochemical impact of 3-Ethyl-3-buten-2-one in asymmetric catalysis?
- Methodological Answer : Synthesize enantiomerically pure analogs using chiral auxiliaries (e.g., Evans oxazolidinones). Evaluate catalytic efficiency in model reactions (e.g., Diels-Alder) via enantiomeric excess (ee) measurements using chiral HPLC or polarimetry . Compare with racemic mixtures to quantify stereochemical influence .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
